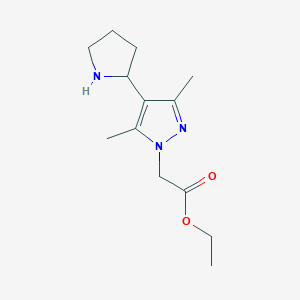

Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate

CAS No.:

Cat. No.: VC15827194

Molecular Formula: C13H21N3O2

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21N3O2 |

|---|---|

| Molecular Weight | 251.32 g/mol |

| IUPAC Name | ethyl 2-(3,5-dimethyl-4-pyrrolidin-2-ylpyrazol-1-yl)acetate |

| Standard InChI | InChI=1S/C13H21N3O2/c1-4-18-12(17)8-16-10(3)13(9(2)15-16)11-6-5-7-14-11/h11,14H,4-8H2,1-3H3 |

| Standard InChI Key | CRMFBRALCFVUGI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CN1C(=C(C(=N1)C)C2CCCN2)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

-

A pyrazole ring substituted with methyl groups at positions 3 and 5.

-

A pyrrolidine ring (a five-membered secondary amine) at position 4 of the pyrazole.

-

An ethyl acetate group () at position 1.

This configuration confers unique steric and electronic properties. The pyrrolidine moiety introduces chirality, potentially influencing its biological activity, while the ethyl ester enhances lipophilicity, impacting solubility and membrane permeability .

Table 1: Key Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 251.32 g/mol | |

| IUPAC Name | Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate | |

| SMILES | CCOC(=O)CN1C(=CC(=N1)C)C2CCCN2 |

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis typically proceeds via sequential steps:

-

Pyrazole Core Formation: Condensation of hydrazine derivatives with diketones or β-keto esters to form the 3,5-dimethylpyrazole scaffold.

-

Pyrrolidine Introduction: Cyclization or substitution reactions to attach the pyrrolidine ring at position 4.

-

Esterification: Reaction with ethyl chloroacetate or similar reagents to install the acetate group.

For example, ethyl acetate may react with a pre-synthesized 4-(pyrrolidin-2-yl)pyrazole derivative under reflux conditions in aprotic solvents like tetrahydrofuran (THF), catalyzed by bases such as potassium carbonate.

Challenges and Optimization

-

Steric Hindrance: Bulky substituents at positions 3, 4, and 5 complicate reaction kinetics, necessitating prolonged reaction times or elevated temperatures.

-

Chirality Management: The pyrrolidine ring’s stereochemistry requires enantioselective synthesis or resolution techniques to isolate active enantiomers.

Physicochemical Properties

Solubility and Stability

As an ester, the compound exhibits moderate lipophilicity (), favoring solubility in organic solvents like ethanol or dimethyl sulfoxide (DMSO) . Aqueous solubility is limited (<1 mg/mL), consistent with its molecular weight and nonpolar substituents. Stability studies indicate susceptibility to hydrolysis under acidic or alkaline conditions, reverting to the corresponding carboxylic acid.

Table 2: Comparative Physicochemical Data of Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | log P |

|---|---|---|---|

| Target Compound | 251.32 | ~1.8 | |

| 2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid | 223.27 | ~0.5 | |

| Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | 182.22 | 1.2 |

Comparative Analysis with Structural Analogs

Role of the Pyrrolidine Substituent

Compared to simpler pyrazole esters (e.g., ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate ), the pyrrolidine group:

-

Introduces chirality, enabling enantiomer-specific biological effects.

-

Enhances hydrogen-bonding capacity via the secondary amine, improving target engagement.

Ester vs. Acid Derivatives

The ethyl ester derivative demonstrates superior membrane permeability compared to its carboxylic acid counterpart, which exhibits higher aqueous solubility but limited blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume